molecular formula C6H12O5S B10769387 4-Thio-beta-D-glucopyranose

4-Thio-beta-D-glucopyranose

Cat. No.: B10769387
M. Wt: 196.22 g/mol
InChI Key: KGSURTOFVLAWDC-QZABAPFNSA-N
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Description

4-Thio-beta-D-glucopyranose is a monosaccharide derivative where the oxygen atom at the fourth position of the glucose molecule is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thio-beta-D-glucopyranose typically involves the modification of glucose derivatives. One common method involves the use of glucose pentaacetate as a starting material. The synthesis can be carried out in a three-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Thio-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Thio-beta-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thio-beta-D-glucopyranose involves its interaction with specific enzymes and proteins. The sulfur atom in the molecule can form strong interactions with metal ions and other functional groups, influencing the activity of enzymes such as endoglucanases. These interactions can modulate the enzyme’s activity, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 4-Thio-beta-D-glucopyranose is unique due to the presence of the sulfur atom at the fourth position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxane-2,3,4-triol

InChI

InChI=1S/C6H12O5S/c7-1-2-5(12)3(8)4(9)6(10)11-2/h2-10,12H,1H2/t2-,3-,4-,5-,6-/m1/s1

InChI Key

KGSURTOFVLAWDC-QZABAPFNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)S)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)S)O

Origin of Product

United States

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